Odorranain-F1 antimicrobial peptide

Antimicrobial peptide potency Gram-negative bacteria Escherichia coli MIC

Odorranain-F1 (OdF1) is a 29-residue, C-terminal cyclic antimicrobial peptide (AMP) belonging to the brevinin subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the Chinese odorous frog Odorrana grahami. Its primary sequence (GFMDTAKNAAKNVAVTLLDNLKCKITKAC) contains a single intramolecular disulfide bond between Cys23 and Cys29 and carries a net charge of +3 with moderate hydrophobicity (+0.121).

Molecular Formula
Molecular Weight
Cat. No. B1578463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-F1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-F1 Antimicrobial Peptide – Procurement-Grade Baseline for a 29-Residue Cyclic Amphibian Host-Defense Peptide


Odorranain-F1 (OdF1) is a 29-residue, C-terminal cyclic antimicrobial peptide (AMP) belonging to the brevinin subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the Chinese odorous frog Odorrana grahami. Its primary sequence (GFMDTAKNAAKNVAVTLLDNLKCKITKAC) contains a single intramolecular disulfide bond between Cys23 and Cys29 and carries a net charge of +3 with moderate hydrophobicity (+0.121) [1]. The peptide was discovered as part of a large-scale peptidomic and genomic screen that identified 107 novel AMPs from a single O. grahami individual, establishing this species as one of the richest known sources of antimicrobial peptide diversity [2]. Odorranain-F1 exhibits experimentally validated antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans [1] [3].

Why Generic Odorranain-Class Substitution Fails for Odorranain-F1 – Quantified Potency and Toxicity Gaps Within a Single Species-Derived Family


The Odorranain family of O. grahami comprises numerous genetically encoded variants that display strikingly divergent antimicrobial potency and host-cell toxicity profiles despite sharing a common species origin and gross structural scaffold [1] [2]. Even within the subset of 29-residue cyclic peptides, single-amino-acid substitutions translate into measurable differences in minimum inhibitory concentration (MIC) and hemolytic activity, making it impossible to assume functional equivalence among family members [1]. For a procurement decision, substituting Odorranain-F1 with a cheaper or more readily available in-class peptide (e.g., Odorranain-H1, Odorranain-S1, or Odorranain-F-OA1) without accounting for these quantified differences would compromise experimental reproducibility, alter selectivity windows, and invalidate cross-study comparisons. The evidence presented below systematically quantifies where Odorranain-F1 departs from its closest analogs, establishing the data foundation required for an evidence-based selection.

Odorranain-F1 Quantitative Evidence Guide – Head-to-Head MIC, Hemolysis, and Sequence-Selectivity Data Against the Closest In-Class Peptides


5.6- to 10.1-Fold Higher Potency Against Escherichia coli Compared to Odorranain-H1 and Odorranain-S1 in the Same Study

Odorranain-F1 inhibits Escherichia coli with an MIC of 4.20 µg/mL, which is 5.6-fold more potent than the closely related Odorranain-H1 (MIC = 23.60 µg/mL) and 10.1-fold more potent than Odorranain-S1 (MIC = 42.50 µg/mL) when all three peptides were tested under the same experimental conditions and reported in the same primary publication [1]. This potency advantage is not marginal but represents an order-of-magnitude difference in the concentration required to achieve complete growth inhibition of a model Gram-negative pathogen.

Antimicrobial peptide potency Gram-negative bacteria Escherichia coli MIC Odorranain family comparison

2.8- to 10.1-Fold Higher Potency Against Staphylococcus aureus Versus Odorranain-H1 and Odorranain-S1 in the Same Study

Against the clinically significant Gram-positive pathogen Staphylococcus aureus, Odorranain-F1 exhibits an MIC of 2.10 µg/mL, which is 2.8-fold lower (more potent) than Odorranain-H1 (MIC = 5.90 µg/mL) and 10.1-fold lower than Odorranain-S1 (MIC = 21.25 µg/mL) under identical assay conditions within the same study [1]. The S. aureus MIC of Odorranain-F1 is among the lowest recorded within the Odorranain family from O. grahami, positioning it as one of the most potent anti-staphylococcal peptides in this species-derived repertoire.

Gram-positive antibacterial Staphylococcus aureus MIC Odorranain selectivity Amphibian antimicrobial peptide

11- to 20-Fold Higher Antifungal Potency Against Candida albicans Relative to Odorranain-H1 and Odorranain-S1

Odorranain-F1 demonstrates an MIC of 1.05 µg/mL against the fungal pathogen Candida albicans, which represents the highest potency among all tested microbes for this peptide and is 11.2-fold more potent than Odorranain-H1 (MIC = 11.80 µg/mL) and 20.2-fold more potent than Odorranain-S1 (MIC = 21.25 µg/mL) [1]. Notably, the C. albicans MIC of 1.05 µg/mL is the lowest recorded MIC for Odorranain-F1 across all four tested organisms, indicating a pronounced antifungal preference that is not shared to the same degree by other family members.

Antifungal peptide Candida albicans MIC Odorranain-F1 antifungal potency Fungal infection research

29% Lower Hemolytic Activity Compared to Odorranain-H1 Under Identical Assay Conditions – Quantified Selectivity Advantage

At a concentration of 50 µg/mL, Odorranain-F1 induces 15.4 ± 3.5% hemolysis of rabbit red blood cells, whereas Odorranain-H1, tested under the same experimental protocol in the same study, induces 21.6 ± 7.3% hemolysis [1]. This corresponds to an absolute reduction of 6.2 percentage points and a relative reduction of approximately 29% in hemolytic activity. When combined with the MIC data, this yields a more favorable in vitro selectivity profile for Odorranain-F1: the ratio of hemolytic concentration to anti-staphylococcal MIC is higher, indicating a wider therapeutic window than Odorranain-H1.

Hemolytic activity Therapeutic index AMP selectivity Odorranain-F1 safety profile

Sequence-Level Differentiation from the Closest Analog Odorranain-F-OA1 Correlates with Divergent Hemolytic Profiles – A Key Procurement Identifier

The closest known sequence analog to Odorranain-F1 is Odorranain-F-OA1 (DRAMP01396), also a 29-residue cyclic peptide from O. grahami, which differs at residues 12–17: Odorranain-F1 contains the segment V-A-V-T-L-L, whereas Odorranain-F-OA1 contains M-A-G-N-L-L [1] [2]. Functionally, Odorranain-F-OA1 is reported to exhibit no detectable hemolytic activity against human red blood cells at 50 µg/mL [2], in contrast to the 15.4% hemolysis observed for Odorranain-F1 against rabbit erythrocytes [1]. While a direct same-study comparison of hemolysis is not available (different RBC sources were used), this sequence-hemolysis divergence establishes that subtle primary structure variations within the 29-residue odorranain scaffold produce distinct toxicity phenotypes. This has direct procurement implications: the two peptides, which differ by only six amino acids, cannot be treated as interchangeable, and correct peptide identity verification (e.g., by mass spectrometry or HPLC retention time) is essential.

Odorranain-F-OA1 Sequence-activity relationship AMP hemolysis Peptide identity verification

Odorranain-F1 Best-Validated Research and Industrial Application Scenarios – Evidence-Anchored Use Cases for Procurement Decision-Making


Antifungal Mechanism-of-Action Studies Targeting Candida albicans at Low Micromolar Concentrations

Odorranain-F1's exceptionally low MIC of 1.05 µg/mL against C. albicans [1] makes it a strong candidate for antifungal mechanistic studies, including membrane permeabilization assays, ROS induction measurements, and biofilm inhibition experiments. Its 11- to 20-fold potency advantage over Odorranain-H1 and S1 against the same fungal target [1] means that antifungal effects can be observed at substantially lower peptide concentrations, reducing the risk of non-specific aggregation or solvent-related artifacts that often complicate high-concentration AMP experiments. Researchers investigating structure-activity relationships of antifungal peptides can use Odorranain-F1 as a naturally optimized antifungal scaffold.

Broad-Spectrum Antimicrobial Screening Panels Requiring Single-Peptide Coverage of Gram-Positive, Gram-Negative, and Fungal Targets

Odorranain-F1 is one of the few Odorranain family members that maintains MIC values below 10 µg/mL against all four tested microbial species: E. coli (4.20 µg/mL), S. aureus (2.10 µg/mL), B. subtilis (8.40 µg/mL), and C. albicans (1.05 µg/mL) [1] [2]. In contrast, Odorranain-H1 and S1 show MICs exceeding 20 µg/mL against at least one tested organism [1]. This broad and uniformly potent spectrum makes Odorranain-F1 particularly suitable for standardized antimicrobial screening panels where a single peptide must demonstrate activity across multiple clinically relevant pathogen classes, enabling streamlined experimental design without the need for multiple peptides to cover different microbial taxa.

Selectivity-Toxicity Profiling Studies Comparing Cationic AMP Hemolytic Windows

With 15.4% hemolysis at 50 µg/mL (rabbit RBC) and potent antimicrobial MICs in the 1–8 µg/mL range, Odorranain-F1 offers a quantifiable selectivity window that can serve as a reference point in comparative AMP toxicity profiling [1]. Its 29% lower hemolytic activity relative to Odorranain-H1 under identical assay conditions [1] provides a measurable selectivity advantage that can be exploited in studies aimed at understanding the structural determinants of AMP-induced hemolysis. Researchers can use Odorranain-F1 alongside its more hemolytic family members as a matched set for investigating the relationship between charge distribution, hydrophobicity, and membrane selectivity.

Odorranain-F1 as a Defined Reference Standard for Sequence-Identity Verification in Odorranain Family Procurement

The documented sequence divergence between Odorranain-F1 and its closest analog Odorranain-F-OA1 (six amino acid differences at positions 12–17) coupled with their divergent hemolytic profiles [1] [3] establishes Odorranain-F1 as a critical reference standard for analytical identity confirmation. Any procurement of 'Odorranain-F' peptides should include mass spectrometric verification against the exact F1 sequence (theoretical monoisotopic mass: 3082.69 Da, net charge +3, pI 9.24) [2] to ensure that the delivered peptide matches the expected variant. This scenario is especially relevant for laboratories building in-house peptide libraries or conducting comparative studies across different commercial or academic peptide sources.

Quote Request

Request a Quote for Odorranain-F1 antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.